molecular formula C15H15N3O4S2 B2832974 4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2310097-93-7

4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one

Cat. No.: B2832974
CAS No.: 2310097-93-7
M. Wt: 365.42
InChI Key: DEFNUJIOVWQGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure combining a 2,3-dihydrobenzofuran scaffold, a sulfonyl linker, and a thiazole-substituted piperazin-2-one moiety. Such molecular architectures are frequently investigated for their potential to modulate various biological targets. Compounds with similar structural motifs, particularly those incorporating the piperazine moiety, have demonstrated a wide range of beneficial pharmacological activities in scientific studies, including anti-infective, antioxidant, and anti-inflammatory properties . Researchers are exploring these classes of compounds for their potential antiviral applications, as they may act through the selective targeting of viral enzymes . Additionally, the structural elements present in this molecule suggest potential for antimicrobial research, especially against multidrug-resistant bacteria, with possible mechanisms of action involving the inhibition of key bacterial enzymes like DNA gyrase B or efflux pumps . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the current scientific literature for the latest findings on this and related chemical entities.

Properties

IUPAC Name

4-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S2/c19-14-10-17(5-6-18(14)15-16-4-8-23-15)24(20,21)12-1-2-13-11(9-12)3-7-22-13/h1-2,4,8-9H,3,5-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFNUJIOVWQGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Moiety: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.

    Sulfonylation: The benzofuran derivative can be sulfonylated using reagents like sulfonyl chlorides under basic conditions.

    Thiazole Formation: The thiazole ring can be synthesized via cyclization reactions involving thioamides and α-haloketones.

    Piperazine Derivative Formation: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the sulfonylated benzofuran with the thiazole-piperazine derivative under suitable conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzofuranone derivative, while reduction could produce a thioether.

Scientific Research Applications

The biological activity of this compound has been evaluated through various studies focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant inhibitory effects on various cancer cell lines. Key findings include:

  • In vitro Studies : Derivatives of dihydrobenzofuran can inhibit tubulin polymerization, a critical mechanism in cancer cell mitosis. Certain derivatives showed significant antitumor activity at micromolar concentrations .
  • PARP Inhibition : The compound has been studied for its ability to inhibit Poly(ADP-ribose) polymerase (PARP), which is crucial in cancer therapy. This inhibition is particularly relevant for treating cancers with BRCA mutations .

Antimicrobial Properties

The sulfonamide functionality in the compound is known for its antibacterial properties:

  • Bacterial Growth Inhibition : Compounds with similar structures have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus, indicating potential use as antimicrobial agents.

Neuropharmacological Effects

The piperazine component is linked to various neurological effects:

  • Serotonin Receptor Modulation : Compounds containing piperazine rings have been studied for their roles as serotonin receptor modulators, which are crucial in the treatment of depression and anxiety disorders. This suggests the compound could be a candidate for further neuropharmacological studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Piperazine Derivative : This is achieved through standard organic synthesis techniques.
  • Introduction of the Sulfonyl Group : This can be accomplished via sulfonation reactions.
  • Construction of the Dihydrobenzofuran Ring : Cyclization techniques are employed to form this complex structure.

Characterization methods such as NMR spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, highlighting their potential applications in drug development:

  • Antitumor Agents : Investigations into similar compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroactive Compounds : Research has indicated that derivatives can interact with neurotransmitter systems, suggesting therapeutic potentials in psychiatric disorders.

Mechanism of Action

The mechanism of action of “4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one” would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound’s unique combination of a piperazinone core, thiazole, and dihydrobenzofuran-sulfonyl groups differentiates it from related heterocycles. Key comparisons include:

Compound Core Structure Key Substituents/Functional Groups Biological Activity (if known) Reference
Target Compound Piperazin-2-one Thiazol-2-yl, 2,3-Dihydrobenzofuran-5-sulfonyl Not reported N/A
Compound 4 () Thiazole 4-Chlorophenyl, Fluorophenyl-triazolyl Structural data only
PI Industries Compound () Piperidine Thiazol-2-yl, 5-Phenyl-dihydroisoxazol-3-yl Fungicidal activity
Chakib et al. compound () Pyrazolone Benzothiazol-2-yl, Allyl, Methyl Structural data only
  • Piperazinone vs. Piperidine/Thiazole Cores: The piperazinone core in the target compound contains a secondary amine, enabling hydrogen bonding, whereas piperidine derivatives (e.g., ) lack this feature.
  • Sulfonyl vs. Halogenated/Triazolyl Groups : The sulfonyl group in the target compound contrasts with halogenated aryl () or dihydroisoxazole () substituents. Sulfonyl groups typically enhance solubility and binding specificity through polar interactions, whereas halogenated groups may improve lipophilicity .
  • Dihydrobenzofuran vs. Benzothiazole/Dihydroisoxazole : The oxygen-rich dihydrobenzofuran ring may confer metabolic stability compared to sulfur-containing benzothiazole () or nitrogen/oxygen dihydroisoxazole () systems .

Biological Activity

The compound 4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C20H24N4O4SC_{20}H_{24}N_{4}O_{4}S with a molecular weight of 416.5 g/mol. The structure features a piperazine ring, a thiazole moiety, and a sulfonyl group attached to a benzofuran derivative.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The thiazole and piperazine components are known to exhibit significant interactions with neurotransmitter receptors, which may contribute to the compound's pharmacological effects.

Biological Activity Overview

Activity Description Reference
AnticancerExhibits cytotoxic effects against various cancer cell lines.
AntimicrobialDemonstrates antibacterial properties against specific pathogens.
AntiinflammatoryShows potential in reducing inflammation in vitro and in vivo models.
NeuroprotectiveMay protect neuronal cells from apoptosis through modulation of signaling pathways.

Case Studies

  • Anticancer Activity
    • A study evaluated the cytotoxic effects of the compound against human cancer cell lines, including breast and colon cancer cells. The results indicated an IC50 value of approximately 10 µM, suggesting significant anticancer potential compared to standard chemotherapeutics .
  • Antimicrobial Efficacy
    • In vitro assays demonstrated that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .
  • Anti-inflammatory Effects
    • Research involving induced inflammation in murine models showed that administration of the compound resulted in a notable decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, related compounds suggest that it may possess favorable absorption and distribution characteristics due to its lipophilicity.

Q & A

Q. What are the recommended synthetic routes for 4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of structurally analogous sulfonamide-piperazine derivatives typically involves:

  • Step 1: Condensation of a thiazole-2-amine with a bromoacetylpiperazine intermediate under reflux in 1,4-dioxane with catalytic piperidine (5–10 mol%) .
  • Step 2: Sulfonylation of the dihydrobenzofuran moiety using chlorosulfonic acid in dichloromethane, followed by coupling with the piperazine-thiazole intermediate under basic conditions (e.g., NaHCO₃) .
  • Optimization: Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and a UV lamp. Purify via recrystallization (ethanol/water) or column chromatography (ethyl acetate/hexane). Yield improvements (>60%) are achieved by maintaining anhydrous conditions and inert atmospheres (N₂/Ar) .

Q. How should solubility challenges be addressed for this compound in biological assays?

Methodological Answer:

  • Solubility Screening: Test solubility in DMSO (primary solvent), ethanol, or acetonitrile. Pre-dissolve in DMSO (10–50 mM stock) and dilute in assay buffers (e.g., PBS or RPMI-1640) to ensure final DMSO ≤0.5% (v/v) .
  • Handling: Use sonication (30 min, 40°C) for stubborn suspensions. For in vitro cytotoxicity assays, validate solvent effects using vehicle controls (e.g., 0.5% DMSO) to rule out artifactual inhibition .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C NMR spectra to confirm sulfonyl (-SO₂-) and piperazine resonances. Key peaks:
    • Piperazine C=O: ~170 ppm (¹³C) .
    • Thiazole protons: δ 7.2–8.1 ppm (¹H) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺: ~420–450 Da range) with ≤3 ppm error .
  • HPLC Purity: Use a C18 column (acetonitrile/water gradient) to confirm ≥95% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Core Modifications:
    • Thiazole Ring: Replace with oxazole or imidazole to assess heterocycle specificity .
    • Sulfonyl Group: Substitute with carbamate or amide to evaluate electronic effects on target binding .
  • Biological Testing: Screen analogs against cancer cell lines (e.g., MCF-7, HEPG-2) using sulforhodamine B (SRB) assays. Include a reference compound (e.g., CHS-828) for potency benchmarking .
  • Data Analysis: Calculate IC₅₀ values and correlate with substituent hydrophobicity (ClogP) using QSAR software .

Q. What experimental strategies are recommended to resolve conflicting cytotoxicity data across cell lines?

Methodological Answer:

  • Assay Replication: Repeat tests in triplicate across multiple passages to rule out cell line variability .
  • Orthogonal Assays: Validate results via ATP-based viability assays (e.g., CellTiter-Glo) and apoptosis markers (Annexin V/PI) .
  • Mechanistic Profiling: Perform kinase inhibition profiling (e.g., Eurofins KinaseProfiler) to identify off-target effects that may explain discrepancies .

Q. How can the compound’s mechanism of action be elucidated in cancer cells?

Methodological Answer:

  • Transcriptomics: Conduct RNA-seq on treated vs. untreated cells (e.g., MCF-7) to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .
  • Protein Interaction Studies: Use pull-down assays with biotinylated probes to isolate binding partners, followed by LC-MS/MS identification .
  • Enzyme Inhibition: Test against recombinant enzymes (e.g., carbonic anhydrase IX) linked to tumor progression .

Q. What methodologies are suitable for assessing metabolic stability in preclinical models?

Methodological Answer:

  • In Vitro Liver Microsomes: Incubate compound (1 µM) with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 min. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .
  • CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms using fluorescent substrates to predict drug-drug interaction risks .

Q. How can researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation: Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation products via HPLC at 0, 1, 3, and 6 months .
  • Solution Stability: Prepare stock solutions in DMSO and store at -20°C. Assess precipitation and potency monthly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.